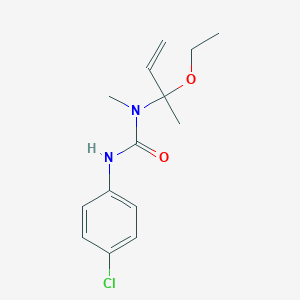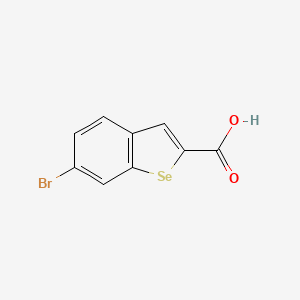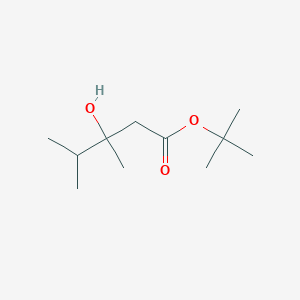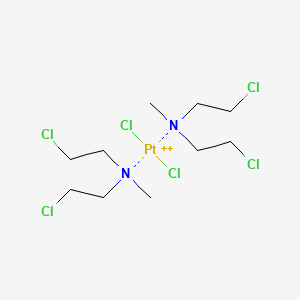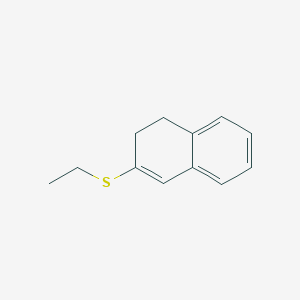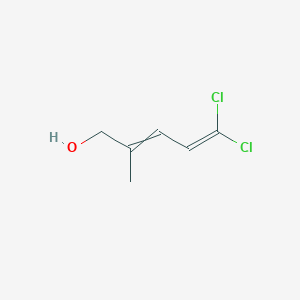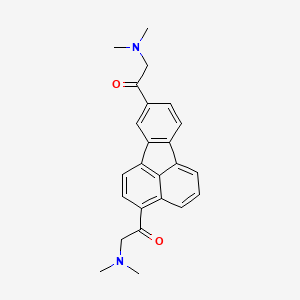
Copper;tricyclohexyl(2-methylpropyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;tricyclohexyl(2-methylpropyl)phosphanium is a tertiary phosphine compound characterized by the presence of a copper atom coordinated to a tricyclohexyl(2-methylpropyl)phosphanium ligand. This compound is notable for its applications in catalysis and organometallic chemistry, where it serves as a ligand to facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including copper;tricyclohexyl(2-methylpropyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of tricyclohexylphosphine with an appropriate organomagnesium halide can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;tricyclohexyl(2-methylpropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where it is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the reaction.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes. These products are often used as intermediates in further chemical synthesis or as catalysts in industrial processes.
Applications De Recherche Scientifique
Copper;tricyclohexyl(2-methylpropyl)phosphanium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism by which copper;tricyclohexyl(2-methylpropyl)phosphanium exerts its effects involves the coordination of the phosphine ligand to a metal center, such as copper. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclohexylphosphine: A similar tertiary phosphine ligand with high basicity and a large ligand cone angle.
Triphenylphosphine: Another common phosphine ligand used in catalysis, known for its versatility and stability.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, used in specialized catalytic applications.
Uniqueness
Copper;tricyclohexyl(2-methylpropyl)phosphanium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can enhance the selectivity and efficiency of catalytic reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
63505-67-9 |
|---|---|
Formule moléculaire |
C22H42CuP+ |
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
copper;tricyclohexyl(2-methylpropyl)phosphanium |
InChI |
InChI=1S/C22H42P.Cu/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h19-22H,3-18H2,1-2H3;/q+1; |
Clé InChI |
KPSFDEUORDERCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



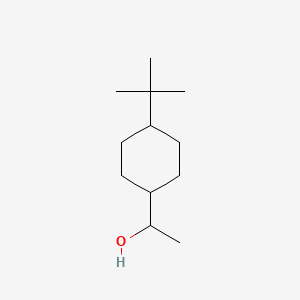
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


